molecular formula C14H20F2N6O4S B14928661 1-(difluoromethyl)-N-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-N-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B14928661
M. Wt: 406.41 g/mol
InChI Key: ZNTLIUPSSQLOSU-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-N-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound featuring a difluoromethyl group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the difluoromethylation of heterocycles via a radical process . This process is crucial for functionalizing fluorine-containing heterocycles, which are core moieties in various biologically active ingredients.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as oxidation, esterification, addition, methylation, and hydrolysis .

Chemical Reactions Analysis

Types of Reactions

1-(difluoromethyl)-N-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions under controlled conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(difluoromethyl)-N-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to form stable interactions with proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(difluoromethyl)-N-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its combination of a difluoromethyl group and a pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H20F2N6O4S

Molecular Weight

406.41 g/mol

IUPAC Name

1-(difluoromethyl)-N-[3-(3,5-dimethyl-4-nitropyrazol-1-yl)propyl]-3,5-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C14H20F2N6O4S/c1-8-12(22(23)24)10(3)20(18-8)7-5-6-17-27(25,26)13-9(2)19-21(11(13)4)14(15)16/h14,17H,5-7H2,1-4H3

InChI Key

ZNTLIUPSSQLOSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCNS(=O)(=O)C2=C(N(N=C2C)C(F)F)C)C)[N+](=O)[O-]

Origin of Product

United States

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